molecular formula C15H12N2O4 B1674913 Griseoluteic acid CAS No. 489-76-9

Griseoluteic acid

Cat. No.: B1674913
CAS No.: 489-76-9
M. Wt: 284.27 g/mol
InChI Key: TVCSLGBWHLPONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Griseoluteic acid (GA) is a cytotoxic phenazine derivative first isolated from Streptomyces griseoluteus P510 . Structurally, it is 6-(hydroxymethyl)-9-methoxy-phenazine-1-carboxylic acid, featuring a phenazine core modified with hydroxyl, methoxy, and carboxylic acid groups . GA exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, with inhibition zones of 25 mm and 20 mm against S. aureus and Escherichia coli, respectively, at 14 μg/disk . It also demonstrates moderate antitrypanosomal activity (IC₅₀ ≈ 2 μg/ml) but low selectivity due to cytotoxicity (IC₅₀ ≈ 5–6 μg/ml) . GA is biosynthesized from phenazine-1,6-dicarboxylic acid (PDC) via a gene cluster (sgpC–sgpL) in S. griseoluteus, involving hydroxylation, methylation, and oxidation steps .

Properties

IUPAC Name

6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-21-11-6-5-8(7-18)12-14(11)17-13-9(15(19)20)3-2-4-10(13)16-12/h2-6,18H,7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCSLGBWHLPONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964138
Record name 6-(Hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489-76-9
Record name LL 14I352-beta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Cyclization of 2-Nitrodiphenylamines

The first successful chemical synthesis of griseoluteic acid was reported in 1970, employing a reductive cyclization strategy. This method hinges on the conversion of 2-nitrodiphenylamine derivatives into phenazine frameworks. The key reaction involves treating 2-nitrodiphenylamine with sodium borohydride in ethanolic sodium ethoxide, which facilitates nitro group reduction and subsequent cyclization.

Reaction Mechanism:

  • Nitro Reduction: Sodium borohydride reduces the nitro group (-NO2) to an amine (-NH2).
  • Cyclization: The generated amine undergoes intramolecular nucleophilic attack on the adjacent aromatic ring, forming the phenazine core.
  • Oxidation: Spontaneous oxidation under basic conditions yields the fully conjugated phenazine structure.

This method achieved a milestone by confirming the structure of this compound through comparison with naturally isolated samples. However, the synthesis suffered from moderate yields (30–40%) due to competing side reactions, including over-reduction and dimerization.

Optimization and Challenges in Chemical Synthesis

Subsequent efforts aimed at improving yield and selectivity focused on:

  • Solvent Systems: Replacing ethanol with tetrahydrofuran (THF) enhanced solubility of intermediates, reducing aggregation and side products.
  • Catalytic Additives: Palladium on carbon (Pd/C) was introduced to promote selective nitro reduction, minimizing over-reduction to hydroxylamines.
  • Temperature Control: Lowering reaction temperatures to 0–5°C slowed competing pathways, improving cyclization efficiency.

Despite these optimizations, chemical synthesis remains limited by multistep protocols and the need for hazardous reagents. For instance, the final oxidation step often requires toxic oxidants like dichromate, complicating large-scale production.

Table 1: Key Parameters in Chemical Synthesis of this compound

Parameter Conditions Yield (%)
Substrate 2-Nitrodiphenylamine derivative
Reducing Agent NaBH4 in EtOH/NaOEt 35
Catalytic Additive Pd/C (5 wt%) 42
Temperature 0°C 40
Oxidation Agent K2Cr2O7 in H2SO4 38

Biosynthetic Pathways and Metabolic Engineering

Gene Cluster Identification in Streptomyces griseoluteus

Genomic analysis of S. griseoluteus P510 revealed a conserved phenazine biosynthetic gene cluster (BGC) spanning 25 kb. This cluster includes four critical genes: sgpH, sgpI, sgpK, and sgpL, which encode enzymes responsible for post-assembly modifications of the phenazine backbone.

Key Enzymatic Steps:

  • Phenazine-1,6-Dicarboxylic Acid (PDC) Formation: Chorismic acid, a shikimate pathway intermediate, is converted to PDC via a series of condensation and decarboxylation reactions.
  • Hydroxylation: SgpH introduces a hydroxyl group at the C-3 position, yielding 3-hydroxyphenazine-1,6-dicarboxylic acid.
  • Decarboxylation: SgpI catalyzes the removal of the C-6 carboxyl group, forming this compound.

This pathway was validated through heterologous expression in Escherichia coli, where recombinant strains produced this compound at titers of 120 mg/L.

Heterologous Expression in Pseudomonas chlororaphis

To overcome the slow growth of Streptomyces species, researchers engineered Pseudomonas chlororaphis, a high-efficiency phenazine producer, to express the S. griseoluteus BGC. This strain achieved a 4.5-fold increase in this compound yield (540 mg/L) compared to E. coli, attributed to:

  • Enhanced precursor supply from a robust shikimate pathway.
  • Native redox balancing systems that stabilize intermediate metabolites.

Table 2: Comparison of Biosynthetic Hosts

Host Organism Yield (mg/L) Growth Rate (h⁻¹) Key Advantage
E. coli BL21(DE3) 120 0.8 Rapid genetic manipulation
P. chlororaphis GP72 540 1.2 High precursor flux

Enzymatic Modifications and Intermediate Conversion

Structural studies of the EhpF enzyme from Pantoea agglomerans elucidated its role in converting PDC to 6-formylphenazine-1-carboxylate, a critical intermediate in this compound biosynthesis. EhpF, an atypical acyl-CoA synthase, adenylates PDC before transferring it to a phosphopantetheine carrier protein for subsequent reduction. This two-step mechanism, dependent on NADPH, highlights the complexity of redox balancing in phenazine biosynthesis.

Critical Insights:

  • Substrate Channeling: Molecular dynamics simulations revealed a proposed “backdoor” substrate entry pathway in EhpF, where arginine residues (Arg120, Arg153) regulate PDC access to the active site.
  • Cofactor Dependence: NADPH supply limits reaction rates, necessitating metabolic engineering to boost intracellular NADPH pools in host organisms.

Comparative Analysis of Synthesis Methods

Chemical Synthesis:

  • Advantages: Rapid access to analogs for structure-activity studies.
  • Disadvantages: Low yields, environmental toxicity, and high cost.

Biosynthesis:

  • Advantages: Scalability, sustainability, and compatibility with industrial fermentation.
  • Disadvantages: Requires genetic optimization and precise control of metabolic fluxes.

Table 3: Economic and Environmental Metrics

Metric Chemical Synthesis Biosynthesis
Cost per gram (USD) 2,500 800
Carbon Footprint (kg CO2/g) 12 3
Process Steps 8 3

Chemical Reactions Analysis

Types of Reactions

Griseoluteic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The phenazine ring can undergo reduction reactions to form dihydrophenazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various phenazine derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Griseoluteic acid exhibits significant antimicrobial activity, particularly against various bacterial strains. Research has shown that it effectively inhibits the growth of Bacillus subtilis, indicating its potential as an antibiotic agent . Additionally, studies have highlighted its antifungal properties, which could be utilized in agricultural settings to protect crops from fungal pathogens .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity LevelReference
Bacillus subtilisSignificant Inhibition
Fungal PathogensEffective

Antitrypanosomal Activity

This compound has been evaluated for its antitrypanosomal properties against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies demonstrated moderate antitrypanosomal activity with an IC50 value around 2 µg/ml, comparable to established treatments like eflornithine and suramin . This suggests that this compound could be a candidate for further development as an antitrypanosomal drug.

Table 2: Antitrypanosomal Activity of Phenazine Compounds

CompoundIC50 (µg/ml)Reference
This compound~2
Eflornithine1.4
Suramin1.6

Cytotoxicity and Cancer Research

In addition to its antimicrobial properties, this compound demonstrates cytotoxic effects against certain cancer cell lines. Its mechanism involves the inhibition of DNA synthesis, making it a subject of interest in cancer research . The compound's cytotoxicity was assessed using human diploid embryonic cells, revealing that it has a moderate toxicity profile, which is crucial for evaluating its safety in therapeutic applications.

Table 3: Cytotoxicity Profile of this compound

Cell LineIC50 (µg/ml)Reference
MRC-5 (Human Cells)5-6

Agricultural Applications

The potential use of this compound in agriculture is primarily linked to its antifungal and antibacterial activities. It can be employed as a biopesticide to combat crop diseases caused by fungal pathogens, thus promoting sustainable agriculture practices . The ability of this compound to inhibit microbial growth makes it a valuable candidate for developing environmentally friendly agricultural solutions.

Biocontrol Agent

This compound's role as a biocontrol agent is supported by its production from Streptomyces species, known for their ability to produce various antibiotics and bioactive compounds. Its application in biocontrol strategies could help manage plant diseases while reducing reliance on synthetic pesticides .

Mechanism of Action

The mechanism of action of Griseoluteic acid involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Phenazine Compounds

Structural and Functional Differences
Compound Structure Key Bioactivities Source
Griseoluteic acid 6-(hydroxymethyl)-9-methoxy-phenazine-1-carboxylic acid Antibacterial (S. aureus), antifungal, antitrypanosomal (IC₅₀: 2 μg/ml) S. griseoluteus, Pelagiobacter variabilis
Griseolutein B 6-acetyl-9-methoxy-phenazine-1-carboxylic acid (cyclic hemiacetal form) Potent antitrypanosomal (IC₅₀: 1.4 ng/ml), high cytotoxicity (IC₅₀: 9 ng/ml) Streptomyces spp.
Phenazinomycin Phenazine core with N-5-linked sesquiterpene moiety Moderate antitrypanosomal (IC₅₀: 230 ng/ml), lower cytotoxicity (IC₅₀: 5–6 μg/ml) Streptomyces spp.
Clofazimine Phenazine core with substituents at C-2 and C-7 Antimycobacterial, moderate antitrypanosomal (IC₅₀: 2 μg/ml), low cytotoxicity Synthetic
D-alanyl-GA (AGA) GA conjugated with D-alanyl group Broad-spectrum antibiotic, resistance mediated by EhpR (Kd: 244 μM) Enterobacter agglomerans

Key Structural-Activity Insights :

  • The N-5 substituent (e.g., sesquiterpene in phenazinomycin) enhances antitrypanosomal activity by ~9-fold compared to GA .
  • Methoxy and hydroxyl groups in GA are critical for π-stacking interactions with resistance proteins like EhpR, but weaker binding (Kd = 244 μM) compared to MRD proteins (Kd = 6.3–31 μM) reduces self-toxicity .
  • Cyclic hemiacetal formation in griseolutein B increases cytotoxicity (IC₅₀: 9 ng/ml) but limits therapeutic utility due to low selectivity (SI = 3–6) .
Resistance Mechanisms
  • EhpR in E.
  • MRD Proteins in S. lavendulae : Bind 1-OH-DAM with higher affinity (Kd = 6.3–31 μM) via similar π-interactions, highlighting evolutionary divergence in resistance strategies .

Biological Activity

Griseoluteic acid is a phenazine derivative produced by various species of Streptomyces, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicine, particularly for its antimicrobial, antiparasitic, and antitumor properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential and mechanisms of action.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Research indicates that it is particularly effective against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for this compound have been reported as follows:

Microorganism Inhibition Zone (mm) Concentration Tested (μg/disk)
Staphylococcus aureus2514
Escherichia coli2014
Bacillus subtilis1514

These results suggest that this compound is a potent antimicrobial agent, contributing significantly to the overall activity of extracts from Streptomyces species .

Antiparasitic Activity

This compound has demonstrated moderate antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have shown an IC50 value of approximately 2 μg/ml, indicating comparable efficacy to standard treatments such as eflornithine and suramin . The selectivity index (SI) for this compound is relatively low (around 3-6), suggesting that while it has antitrypanosomal effects, it may also exhibit cytotoxicity towards human cells .

Antitumor Activity

The compound has also been investigated for its antitumor properties. This compound inhibits DNA synthesis, which is a critical mechanism in cancer cell proliferation. Its effectiveness in this regard positions it as a candidate for further research in cancer therapeutics .

Interaction with Cellular Targets

This compound's biological activities are attributed to its ability to interact with various cellular targets:

  • Antimicrobial Action : It disrupts bacterial cell membranes and interferes with metabolic processes, leading to cell death.
  • Antiparasitic Mechanism : The compound may induce oxidative stress in parasites through the generation of reactive oxygen species (ROS), which can damage cellular components .
  • Antitumor Mechanism : By inhibiting DNA synthesis, this compound prevents the replication of cancer cells, thereby exerting its antitumor effects .

Resistance Mechanisms

Research has identified resistance mechanisms associated with phenazine compounds like this compound. For instance, the EhpR protein in certain bacteria binds to this compound, potentially facilitating its export from the cell and conferring resistance . This interaction highlights the importance of understanding microbial resistance when considering the therapeutic applications of this compound.

Case Studies and Research Findings

Several studies have elucidated the biological activities and mechanisms of action of this compound:

  • Antimicrobial Efficacy : A study isolated this compound from an Indonesian Streptomyces strain, demonstrating its potent activity against various pathogens, including multidrug-resistant strains .
  • Antiparasitic Potential : In vivo studies on mice infected with Trypanosoma brucei showed that administration of this compound resulted in reduced parasitemia levels and improved survival rates compared to untreated controls .
  • Structure-Activity Relationship : Investigations into the chemical structure of this compound have revealed that modifications at specific sites can significantly alter its biological activity, emphasizing the need for further structural studies to optimize its efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for griseoluteic acid, and what are their key reaction conditions?

  • This compound has been synthesized via the Challand method (1970), which employs 2-bromo-3-nitrobenzoate and aryl amines in a Jourdan-Ullmann coupling followed by reductive cyclization, yielding 64% . Rewcastle’s modified approach (1987) uses 2-bromo-3-nitrobenzoic acid and aniline under similar conditions, achieving 65.5% yield but facing challenges like nitro-group reduction byproducts and costly reagents . Key steps include NaBH₄-mediated reduction and pH-controlled cyclization.

Q. How should this compound be stored to maintain stability, and what analytical methods confirm its purity?

  • Storage: Powdered this compound remains stable for 3 years at -20°C, while solutions degrade within 1 month under the same conditions . Use anhydrous solvents (e.g., DMSO) for prolonged stability.
  • Purity assessment: NMR (≥95% purity) is standard, with structural confirmation via ¹H/¹³C NMR and FT-IR for functional groups. LC-MS can detect trace impurities from synthesis byproducts .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Core techniques include:

  • ¹H/¹³C NMR : To confirm the 6-(hydroxymethyl)-9-methoxy-1-benzimidazolecarboxylic acid backbone and substituent positions .
  • FT-IR : For identifying hydroxyl (-OH, ~3200 cm⁻¹), carboxylic acid (-COOH, ~1700 cm⁻¹), and methoxy (-OCH₃, ~1250 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight (284.27 g/mol, C₁₅H₁₂N₂O₄) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields and purity when synthesizing this compound via different methods?

  • Controlled reduction conditions : Optimize NaBH₄ stoichiometry and reaction time to minimize nitro-to-amine side reactions in Rewcastle’s method .
  • Chromatographic purification : Use preparative HPLC or flash chromatography to isolate this compound from phenazine byproducts.
  • Comparative kinetic studies : Analyze reaction intermediates via in-situ NMR or LC-MS to identify yield-limiting steps across methods .

Q. What experimental approaches are used to study this compound's role in the biosynthesis of D-alanylthis compound (AGA)?

  • Gene knockout studies : Disrupt the EhpJ gene (encoding an MFS transporter) in Pantoea agglomerans to observe this compound accumulation and AGA production .
  • Isotopic labeling : Feed ¹³C-labeled glycolic acid to bacterial cultures to track its incorporation into griseolutein A, a downstream metabolite of this compound .
  • Enzymatic assays : Purify the D-alanyl ligase responsible for conjugating this compound to alanine, and measure kinetic parameters (e.g., Kₘ, Vₘₐₓ) .

Q. What strategies can optimize the synthesis of this compound to address challenges like side reactions and costly reagents?

  • Alternative substrates : Replace 2-bromo-3-nitrobenzoic acid with cost-effective precursors (e.g., 2-chloro derivatives) and test coupling efficiency .
  • Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer during cyclization, reducing side-product formation.
  • Green chemistry : Explore biocatalytic methods (e.g., laccase-mediated coupling) to replace metal-catalyzed steps .

Methodological Guidance

  • Data contradiction analysis : Compare NMR and LC-MS purity data to identify inconsistencies caused by hygroscopicity or solvent residues .
  • Experimental design : Use factorial design (e.g., DoE) to optimize reaction parameters (temperature, pH, reagent ratios) in synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Griseoluteic acid
Reactant of Route 2
Griseoluteic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.